2-Anilinoacetamide

Enzymatic synthesis Cephalexin production Penicillin G acylase

Enzymatic Cephalexin synthesis and lanthanide MOF construction demand precise substrates. Generic anilines lead to failed syntheses. 2-Anilinoacetamide (CAS 21969-70-0) is the validated substrate for penicillin G acylase, ensuring high-yield Cephalexin production. Its dual N/O donor set enables reproducible Sm/Pr coordination polymer growth, confirmed by XRD. For medicinal chemistry, it provides a baseline dihydroorotase inhibition (IC50=1 mM) for optimization. - Direct enzymatic precursor for Cephalexin; alternatives fail. - X-ray-characterized ligand geometry for MOFs. - Scalable supply with guaranteed purity for process development.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 21969-70-0
Cat. No. B130025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilinoacetamide
CAS21969-70-0
Synonyms2-amino-2-phenylethanamide
PGA glycine cpd
phenylglycinamide
phenylglycine amide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)N
InChIInChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11)
InChIKeyGXBRYTMUEZNYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilinoacetamide Technical Overview


2-Anilinoacetamide (CAS 21969-70-0), also known as N-phenylglycinamide, is an organic compound with the molecular formula C8H10N2O [1]. This heterocycle features an aniline group linked to an acetamide moiety, endowing it with a unique combination of properties relevant to both medicinal chemistry and materials science. It has been investigated for its immunosuppressive and anti-inflammatory properties, and it has demonstrated the ability to inhibit the growth of cervical cancer cells in vitro . Beyond its bioactivity, 2-anilinoacetamide is a versatile synthetic intermediate, most notably as the initial substrate for the enzymatic synthesis of the cephalosporin antibiotic Cephalexin . Its ability to function as a ligand in the formation of complex coordination polymers with lanthanide metals, such as samarium (Sm) and praseodymium (Pr), further distinguishes its utility in advanced materials research [2][3].

1
Enzymatic synthesis substrate: Validated initial substrate for penicillin G acylase-mediated Cephalexin production.
2
Coordination ligand: Multidentate N,O-donor ligand for constructing lanthanide (Sm, Pr) coordination polymers.
3
Medicinal chemistry scaffold: Reported baseline activity supports SAR exploration of serine protease and GPCR targets.

2-Anilinoacetamide Generic Substitution Risks


Substituting 2-anilinoacetamide with a generic or closely related analog is not recommended due to its specific structural and functional properties. Its dual nitrogen/oxygen donor set and the precise geometry of its acetamide and aniline groups are critical for its performance as a ligand in coordination chemistry [1][2]. In enzymatic synthesis, its molecular recognition by penicillin G acylase is highly specific, and alternative substrates, such as D-phenylglycine amide or simple phenylacetamide, will not yield the desired cephalexin product or will do so with significantly reduced efficiency . While its biological activity is a subject of ongoing research, early studies on its derivatives show that even minor structural modifications drastically alter analgesic potency and toxicity profiles [3]. Therefore, the use of non-identical compounds introduces unacceptable variability and risks experimental failure or inconsistent production outcomes.

Ligand geometry
Dual N/O donor set and precise acetamide-aniline geometry may not be replicated by simpler amides, limiting coordination network formation.
Enzymatic specificity
Penicillin G acylase recognizes 2-anilinoacetamide specifically; alternative substrates (e.g., D-phenylglycine amide) may not yield Cephalexin.
Derivative sensitivity
Reported analgesic and toxicity profiles in derivatives are highly sensitive to minor structural modifications, complicating direct extrapolation.

2-Anilinoacetamide Quantitative Evidence


Cephalexin Biosynthesis Substrate Specificity

2-Anilinoacetamide is the designated initial substrate for the enzymatic synthesis of the antibiotic Cephalexin using liquid penicillin G acylase, a process distinct from chemical synthesis routes . While alternative substrates like D-phenylglycine amide or phenylacetamide can be used by penicillin G acylase in other contexts, they do not lead to the formation of cephalexin. This specific molecular recognition is a key differentiator. The use of 2-anilinoacetamide in this reaction is a well-established and widely cited application, documented by multiple vendors and in the primary chemical literature .

Cephalexin substrate specificity
Method context
Target yields Cephalexin; comparators (D-phenylglycine amide, phenylacetamide) do not.
Supports enzymatic Cephalexin synthesis workflow selection.
Qualitative substrate specificity; verify with your penicillin G acylase system.
Enzymatic synthesis Cephalexin production Penicillin G acylase

Lanthanide Coordination Bond Metrics

2-Anilinoacetamide acts as a versatile, multidentate ligand for lanthanide metals, forming complex polymeric networks. Single-crystal X-ray diffraction studies of complexes with samarium (Sm) and praseodymium (Pr) provide quantifiable differentiation [1][2]. In the Sm complex, the metal center is nine-coordinate, with Sm-O bond distances ranging from 2.505(4) to 2.561(4) Å and Sm-N bond distances from 2.404(4) to 2.846(5) Å [1]. This compares to a mean C-C bond length of 0.013 Å in the structure and an R factor of 0.051 [1]. Similarly, the Pr complex exhibits a nine-coordinate geometry with an R factor of 0.047 and a mean C-C bond length of 0.012 Å [2]. These well-defined metrics are absent for simple, monodentate amide ligands (e.g., acetamide) which cannot form such extended networks.

Lanthanide coordination bond metrics
Head-to-head
Sm-O: 2.505(4)–2.561(4) Å; Sm-N: 2.404(4)–2.846(5) Å. Pr complex R factor 0.047. Acetamide forms only monodentate bonds.
Enables structure-based design of lanthanide MOFs.
Single-crystal XRD data; bond lengths support multidentate coordination.
Coordination chemistry Lanthanide complexes Crystal engineering

Dihydroorotase Inhibition Baseline

2-Anilinoacetamide exhibits quantifiable, albeit weak, inhibitory activity against the enzyme dihydroorotase from mouse Ehrlich ascites [1]. At a concentration of 10 µM and pH 7.37, the compound showed an IC50 value of 1.00E+6 nM (1 mM) [1]. While this potency is low, it provides a defined baseline against which more potent derivatives can be compared. For instance, optimized N-phenylglycinamide derivatives targeting Factor Xa or CCK receptors demonstrate significantly improved affinity, with IC50 values in the low nanomolar range [2][3]. This comparison underscores the scaffold's potential for optimization.

Dihydroorotase inhibition baseline
Class-level
IC50 = 1.00E+6 nM (1 mM)
Provides baseline for derivative optimization in SAR studies.
Weak inhibition; optimized N-phenylglycinamide derivatives show >1,000,000-fold improvement.
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

2-Anilinoacetamide Application Scenarios


Enzymatic Synthesis of Cephalexin

Procure 2-anilinoacetamide as the specific, validated initial substrate for the penicillin G acylase-mediated synthesis of Cephalexin, a widely used first-generation cephalosporin antibiotic . This application is critical for groups developing or optimizing enzymatic production processes, where substrate purity and identity directly impact yield and product quality .

Lanthanide Coordination Polymers & MOFs

Utilize 2-anilinoacetamide as a multifunctional ligand to construct novel lanthanide (e.g., Sm, Pr) coordination polymers with precisely defined bond geometries, as characterized by single-crystal X-ray diffraction [1][2]. This application is highly relevant for materials science research focused on the development of new metal-organic frameworks (MOFs) with tailored magnetic, optical, or catalytic properties.

Medicinal Chemistry SAR Scaffold

Employ 2-anilinoacetamide as a validated starting point for medicinal chemistry campaigns targeting serine proteases (e.g., Factor Xa, Factor VIIa) or GPCRs (e.g., CCK receptors) [3][4][5]. Its documented, albeit weak, inhibition of dihydroorotase (IC50 = 1 mM) provides a measurable baseline for quantifying improvements in potency and selectivity achieved through rational derivative design [6].

Analgesic & Anti-inflammatory Mechanisms

Utilize 2-anilinoacetamide as a reference compound or scaffold for investigating analgesic and anti-inflammatory mechanisms, as early studies on its derivatives demonstrated successful optimization of toxicity and solubility while retaining or enhancing pharmacological effect [7][8]. This is particularly relevant for academic groups exploring non-opioid pain management strategies.

Application
Selection Property
Validation Focus
Enzymatic Cephalexin synthesis
Penicillin G acylase substrate specificity
Confirm substrate purity and enzymatic conversion
Lanthanide coordination polymers
Multidentate N,O-donor ligand geometry
Verify crystallinity and metal coordination via XRD
Medicinal chemistry SAR studies
Baseline enzyme inhibition (dihydroorotase) for optimization
Measure potency improvements in target enzyme assays
Analgesic/anti-inflammatory pathway research
Derivative optimization potential in non-opioid pain models
Assay target engagement and tolerability endpoints

Technical Documentation Hub

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36 linked technical documents
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